

An In-depth Technical Guide to the Physical Properties of Triethanolamine Suberate

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Compound of Interest

Compound Name: *Einecs 285-128-7*

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Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of triethanolamine and suberic acid, the constituent components of triethanolamine suberate. Due to a lack of publicly available data on triethanolamine suberate itself, this document outlines the characteristics of its precursors and proposes a theoretical synthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the potential applications of this compound.

Introduction

Triethanolamine suberate is a salt formed from the reaction of the tertiary amine triethanolamine and the dicarboxylic acid, suberic acid. While triethanolamine and its derivatives are widely utilized in various industries—including cosmetics, pharmaceuticals, and manufacturing—as emulsifiers, pH adjusters, and corrosion inhibitors, specific data on triethanolamine suberate is not readily available in current scientific literature.^[1] This guide consolidates the known physical properties of its parent compounds to infer the expected characteristics of triethanolamine suberate and provides a theoretical framework for its synthesis and characterization.

Physicochemical Properties of Precursors

A thorough understanding of the reactants is crucial for predicting the properties and synthesis of the final compound.

Triethanolamine is a viscous, colorless to pale yellow organic compound with a mild ammonia-like odor.^[2] It is a tertiary amine and a triol, making it a versatile chemical intermediate.^[1]

Table 1: Physical and Chemical Properties of Triethanolamine

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO ₃	[2]
Molecular Weight	149.19 g/mol	[2]
Appearance	Viscous, colorless to pale yellow liquid	[2]
Melting Point	21.6 °C (70.9 °F)	[3]
Boiling Point	335.4 °C (decomposes)	[2][3]
Density	1.124 g/cm ³ at 20 °C	[3]
Solubility	Miscible with water, ethanol, and acetone	
pKa	7.74	[3]

Suberic acid, also known as octanedioic acid, is a dicarboxylic acid.^[4] It presents as a colorless crystalline solid and sees use in the synthesis of plastics and pharmaceuticals.^[5]

Table 2: Physical and Chemical Properties of Suberic Acid

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₄	[4]
Molecular Weight	174.19 g/mol	[4]
Appearance	Colorless crystalline solid	[5]
Melting Point	141-144 °C	[5]
Boiling Point	230 °C at 15 mmHg	[5]
Density	1.272 g/cm ³	
Solubility in Water	2.46 g/L	[5]

Proposed Synthesis of Triethanolamine Suberate

While specific experimental protocols for the synthesis of triethanolamine suberate are not documented in the reviewed literature, a general approach can be inferred from the known reactions of triethanolamine with other carboxylic acids, such as stearic acid, to form salts or esters.[6][7] The reaction is a neutralization reaction where the acidic protons of the carboxylic acid groups of suberic acid react with the basic nitrogen atom of triethanolamine.

Objective: To synthesize triethanolamine suberate via a neutralization reaction.

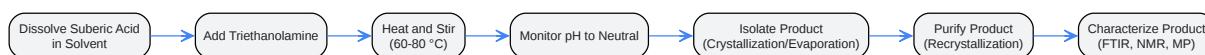
Materials:

- Triethanolamine (reagent grade)
- Suberic acid (reagent grade)
- Deionized water or a suitable organic solvent (e.g., ethanol)
- Reaction vessel with stirring and temperature control
- pH meter

Procedure:

- **Dissolution:** Dissolve a known molar quantity of suberic acid in a minimal amount of heated deionized water or ethanol with stirring.
- **Addition of Triethanolamine:** Slowly add a stoichiometric amount of triethanolamine to the suberic acid solution. The molar ratio will determine the final salt structure (e.g., 1:1 or 2:1 triethanolamine to suberic acid).
- **Reaction:** Continue stirring the mixture at an elevated temperature (e.g., 60-80 °C) to ensure a complete reaction. Monitor the pH of the solution; a neutral pH will indicate the completion of the neutralization.
- **Isolation:** The product, triethanolamine suberate, can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure.
- **Purification:** The resulting solid can be purified by recrystallization from a suitable solvent.
- **Characterization:** The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the salt, and Nuclear Magnetic Resonance (NMR) to elucidate the precise structure. The melting point of the purified product should also be determined.

The following diagram illustrates the logical workflow for the proposed synthesis of triethanolamine suberate.



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Proposed workflow for the synthesis of triethanolamine suberate.

Potential Signaling Pathways and Biological Interactions

There is currently no available information in the scientific literature regarding specific signaling pathways or biological interactions involving triethanolamine suberate. Research into the biological activity of this compound would be a novel area of investigation. Given that

triethanolamine can enhance the penetration of substances through the skin, triethanolamine suberate could potentially be explored as a delivery vehicle for therapeutic agents.[8]

Conclusion

This technical guide has summarized the key physical and chemical properties of triethanolamine and suberic acid as a basis for understanding the potential characteristics of triethanolamine suberate. A theoretical protocol for the synthesis and characterization of triethanolamine suberate has been proposed, based on the established reactivity of its constituent functional groups. Further empirical research is necessary to determine the precise physical properties, biological activity, and potential applications of triethanolamine suberate. This document serves as a starting point for researchers and professionals interested in exploring this novel compound.

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